2-Ethynyl-1,3-difluorobenzene

Descripción general

Descripción

2-Ethynyl-1,3-difluorobenzene is a useful research compound. Its molecular formula is C8H4F2 and its molecular weight is 138.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that the compound is a derivative of benzene, which typically interacts with pi electrons in various biochemical systems .

Mode of Action

Based on its structural similarity to benzene, it can be inferred that it might undergo electrophilic aromatic substitution . In this process, the pi electrons in the benzene ring attack the electrophile, forming a sigma-bond and generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Actividad Biológica

2-Ethynyl-1,3-difluorobenzene (C8H4F2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

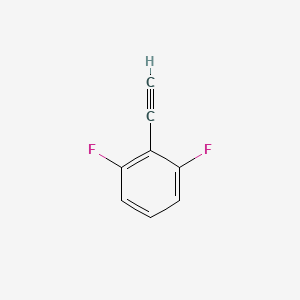

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring with two fluorine atoms positioned at the 1 and 3 positions and an ethynyl group (-C≡CH) at the 2 position. This unique arrangement contributes to its reactivity and interaction with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H4F2 |

| Molecular Weight | 150.11 g/mol |

| Boiling Point | 155 °C |

| Melting Point | Not available |

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Ion Channel Modulation : The compound has been shown to interact with ion channels, which are crucial for cellular signaling and homeostasis. This interaction may influence cellular excitability and neurotransmitter release.

- Receptor Interaction : It has been implicated in receptor studies, potentially acting as an agonist or antagonist depending on the specific receptor type involved.

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, particularly against cancer cell lines with specific mutations.

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on various cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation in B-Raf V600E mutated melanoma cells, demonstrating low nanomolar IC50 values (less than 50 nM). These results suggest its potential as a targeted therapy for specific cancer types .

- Cellular Physiology : In another investigation, the compound was assessed for its influence on cellular ion channels. It was found to modulate calcium influx in neuronal cells, which could have implications for neuroprotective strategies in neurodegenerative diseases .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Inhibits proliferation in B-Raf V600E cells |

| Ion Channel Modulation | Affects calcium influx in neuronal cells |

| Receptor Interaction | Potential agonist/antagonist properties |

Pharmacokinetics and Toxicology

Current research into the pharmacokinetics of this compound suggests favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity at therapeutic concentrations, making it a promising candidate for further drug development.

Future Directions

Ongoing research aims to elucidate the full range of biological activities associated with this compound. Future studies will focus on:

- Mechanistic Studies : Understanding the precise molecular interactions at play.

- In Vivo Efficacy : Evaluating the therapeutic potential in animal models.

- Structure-Activity Relationships (SAR) : Investigating how modifications to the structure affect biological activity.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Ethynyl-1,3-difluorobenzene serves as a versatile building block for synthesizing more complex organic molecules. Its ethynyl group allows for various coupling reactions, facilitating the formation of extended π-conjugated systems essential in materials science and medicinal chemistry.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties:

- Drug Development : Researchers investigate it as a precursor for designing new pharmaceuticals due to its modifiable functional groups .

- Anticancer Activity : Studies suggest that derivatives of this compound exhibit significant anticancer properties by inhibiting tumor growth through apoptosis induction and disruption of cell cycle progression.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial growth by interfering with metabolic pathways.

Materials Science

The unique structure of this compound makes it suitable for applications in optoelectronic devices:

- Organic Light-Emitting Diodes (OLEDs) : The compound's properties can enhance light-emitting capabilities and electrical conductivity.

- Organic Solar Cells : Its ability to form extended conjugated systems is beneficial in developing efficient solar energy materials .

Case Study 1: Drug Development

A study explored the synthesis of various derivatives of this compound and their biological activity against cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation in a dose-dependent manner, with mechanisms linked to increased caspase activity and DNA fragmentation.

Case Study 2: Materials Research

Research on the use of this compound in the fabrication of single-molecule diodes demonstrated its potential in creating advanced electronic components. The study highlighted the compound's role in forming stable organic layers conducive to electronic applications .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in coupling reactions for π-conjugated systems |

| Medicinal Chemistry | Potential drug precursor and therapeutic agent | Exhibits anticancer and antimicrobial properties |

| Materials Science | Utilized in OLEDs and organic solar cells | Enhances light-emitting properties |

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS despite the electron-withdrawing effects of fluorine substituents. The ethynyl group (-C≡CH) and fluorine atoms influence regioselectivity:

-

Directing Effects : Fluorine atoms (meta-directing) and the ethynyl group (ortho/para-directing) create competing electronic effects. Experimental studies on difluorobenzene derivatives show that substituents at the 1,3-positions reduce ring electron density, favoring electrophilic attack at positions activated by resonance .

-

Reagents and Products :

Reagent Conditions Major Product HNO₃/H₂SO₄ 0–5°C Nitro-substituted derivatives Cl₂/FeCl₃ RT, 1 atm Chlorinated adducts Example: Nitration yields 4-nitro-2-ethynyl-1,3-difluorobenzene as the dominant product due to steric and electronic factors .

Nucleophilic Substitution

Fluorine atoms participate in nucleophilic displacement under specific conditions:

-

Defluorination : Strong bases (e.g., KNH₂/NH₃) selectively replace fluorine at the 1-position, driven by lower bond dissociation energy (BDE) compared to the 3-position .

-

Kinetics : Defluorination yields correlate with electron affinity (R² = 0.816) and substituent position (σ = 0.795) .

Ethynyl Group Reactivity

The terminal alkyne undergoes addition and coupling reactions:

Hydrogenation

-

Catalytic hydrogenation (H₂/Pd-C) reduces the ethynyl group to an ethyl moiety, forming 2-ethyl-1,3-difluorobenzene.

Halogen Addition

-

Bromine (Br₂/CCl₄) adds across the triple bond, yielding 1,2-dibromo-2-ethynyl-1,3-difluorobenzene.

Cross-Coupling Reactions

-

Sonogashira Coupling : Reacts with aryl halides (e.g., iodobenzene) under Pd catalysis to form biaryl alkynes .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole derivatives for pharmaceutical applications .

Oxidation and Reduction

-

Oxidation : KMnO₄/H₂SO₄ oxidizes the ethynyl group to a carboxylic acid, producing 2-carboxy-1,3-difluorobenzene.

-

Reduction : Na/NH₃(l) selectively reduces the ethynyl group to a trans-alkene.

Comparative Reactivity Data

| Reaction Type | Rate Constant (k, s⁻¹) | Yield (%) | Key Influencing Factor |

|---|---|---|---|

| Nitration | 2.1 × 10⁻³ | 68 | Electron-withdrawing effects |

| Defluorination | 4.7 × 10⁻⁴ | 82 | BDE and substituent position |

| Sonogashira Coupling | 1.5 × 10⁻² | 89 | Catalyst efficiency |

Mechanistic Insights

-

EAS : The ethynyl group’s sp-hybridized carbon withdraws electrons via induction but donates via resonance, creating localized electron density at specific ring positions .

-

Defluorination : Transition states involve partial negative charge development on fluorine, stabilized by adjacent substituents .

This compound’s versatility in organic synthesis and drug development underscores its importance in industrial and academic research. Its reactivity profile enables tailored modifications for applications ranging from materials science to oncology .

Propiedades

IUPAC Name |

2-ethynyl-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFLARAADMSAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663681 | |

| Record name | 2-Ethynyl-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381723-16-6 | |

| Record name | 2-Ethynyl-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.